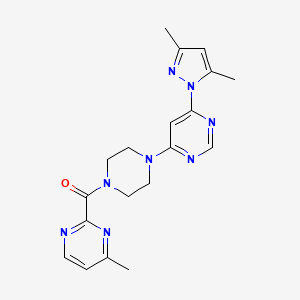
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Mechanism Of Action
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide inhibits NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) site. This prevents the transfer of electrons from NADPH to FAD, which is necessary for the production of ROS. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to be a potent inhibitor of NADPH oxidase, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of NADPH oxidase by N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to decrease ROS production in cells, which can lead to decreased inflammation and oxidative stress. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines, possibly due to its ability to induce cell cycle arrest and apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide in lab experiments is its potency as an inhibitor of NADPH oxidase. This allows for the study of the enzyme's role in various biological processes with high specificity. However, one limitation of using N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is its potential for off-target effects, as it has been shown to inhibit other enzymes besides NADPH oxidase at high concentrations.
Future Directions
There are several future directions for the use of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide in scientific research. One area of interest is the role of NADPH oxidase in aging and age-related diseases. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been shown to have anti-aging effects in various animal models, possibly due to its ability to decrease oxidative stress. Another area of interest is the development of new N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide analogs with improved potency and selectivity for NADPH oxidase. These analogs could be used to study the role of the enzyme in various diseases and to develop new therapies targeting NADPH oxidase.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide involves several steps, including the reaction of 3,4-dimethylphenylacetonitrile with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 1-methylpiperidine-4-carboxylic acid to form N-(3,4-dimethylphenyl)-4-(1-methylpiperidine-4-carboxamido)butyramide. The final step involves the reaction of this intermediate with phosgene and imidazole to form N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been widely used in scientific research to study the role of NADPH oxidase in various biological processes. NADPH oxidase is a key enzyme involved in the production of ROS, which play important roles in cellular signaling, host defense, and oxidative stress. N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been used to investigate the role of NADPH oxidase in diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-3-4-13(9-12(11)2)19-17(24)20-7-5-14(6-8-20)21-15(22)10-18-16(21)23/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,23)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPUDRHXBCYTRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2413798.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)


![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)


![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)


